Apigenin 7-glucuronide
Overview
Description
Apigenin 7-glucuronide is a flavonoid derivative, specifically a glucuronide conjugate of apigenin. It is found in various plants and is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound is a metabolite of apigenin, which is a well-known flavonoid with multiple health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apigenin 7-glucuronide typically involves the glucuronidation of apigenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate-glucuronosyltransferases (UGTs) to transfer glucuronic acid to apigenin . Chemical synthesis, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express UGTs. These microorganisms can efficiently convert apigenin to this compound under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Apigenin 7-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the flavonoid ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the flavonoid structure .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can exhibit different pharmacological properties compared to the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of apigenin 7-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation . The compound also inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Luteolin 7-glucuronide: Another flavonoid glucuronide with similar anti-inflammatory and antioxidant properties.
Quercetin 3-glucuronide: A glucuronide conjugate of quercetin, exhibiting potent antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to apigenin. The glucuronidation process increases its solubility and facilitates its absorption in the gastrointestinal tract . Additionally, this compound exhibits specific interactions with molecular targets that are distinct from those of other flavonoid glucuronides .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFOLLJCGUCDQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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